Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The interaction with these targets leads to changes at the molecular level, which then translate into the observed biological activities .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways might be affected . These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Result of Action
Based on the known activities of thiazole derivatives, the compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, would be optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide group and are known for their antimicrobial properties.
Uniqueness
Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of the thiazole ring and the sulfonamide group, which confer a broad spectrum of biological activities. This combination makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c1-2-23-14(20)18-13-17-10(8-24-13)7-12(19)16-9-3-5-11(6-4-9)25(15,21)22/h3-6,8H,2,7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLCHOVJAQQHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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